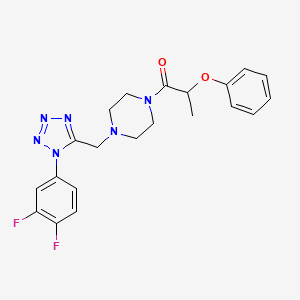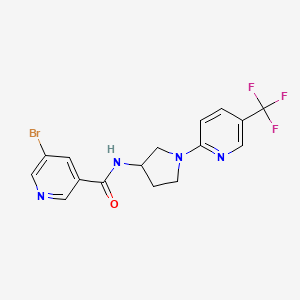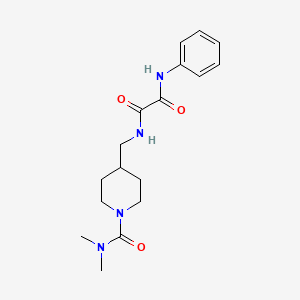
4-(6-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine is a complex organic compound featuring a morpholine ring, a pyrimidine ring, and a thiophene sulfonyl group
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, contributing to their biological activity .
Biochemical Pathways
Similar compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect multiple biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound could have a wide range of effects at the molecular and cellular levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-dichloropyrimidine and an amine derivative.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution, where the pyrimidine core reacts with piperazine under basic conditions.
Attachment of the Thiophene Sulfonyl Group: The thiophene sulfonyl group is attached through a sulfonylation reaction, typically using thiophene-2-sulfonyl chloride in the presence of a base like triethylamine.
Morpholine Ring Addition: Finally, the morpholine ring is introduced through another nucleophilic substitution reaction, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow chemistry to handle bulk quantities.
Purification Techniques: Employing crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the piperazine and pyrimidine rings can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to facilitate nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones derived from the thiophene ring.
Reduction: Reduced forms of the piperazine and pyrimidine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(6-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors in disease pathways.
Biological Studies: Used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Pharmaceutical Development: Investigated for its pharmacokinetic and pharmacodynamic properties to develop new drugs.
Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its reactive functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine: Lacks the morpholine ring but shares the thiophene sulfonyl and piperazine moieties.
4-(6-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)pyridine: Similar structure but with a pyridine ring instead of pyrimidine.
Uniqueness
4-(6-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the morpholine ring, in particular, may enhance its solubility and bioavailability compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Eigenschaften
IUPAC Name |
4-[6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S2/c22-26(23,16-2-1-11-25-16)21-5-3-19(4-6-21)14-12-15(18-13-17-14)20-7-9-24-10-8-20/h1-2,11-13H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZGJXONILMPBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2750667.png)
![2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2750668.png)
![methyl 4-(2-(2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2750670.png)
![8-ethyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2750672.png)
![3-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2750673.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chloro-6-fluorobenzamide](/img/structure/B2750674.png)




![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2750680.png)
![[2-(4-Piperidyl)ethyl]sulfamide Hydrochloride](/img/structure/B2750686.png)
